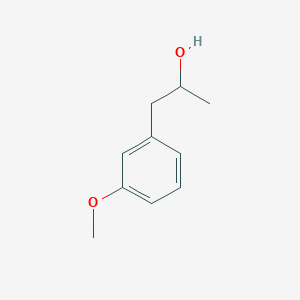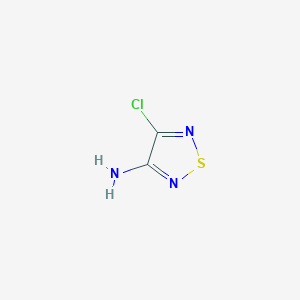
1-(3-Iodobenzoyl)piperidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Iodobenzoyl)piperidin-3-amine is an organic compound that features a piperidine ring substituted with an amine group and a 3-iodobenzoyl group
準備方法
Synthetic Routes and Reaction Conditions: 1-(3-Iodobenzoyl)piperidin-3-amine can be synthesized through a multi-step process involving the following key steps:
Formation of 3-iodobenzoyl chloride: This can be achieved by reacting 3-iodobenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.
Acylation of piperidin-3-amine: The 3-iodobenzoyl chloride is then reacted with piperidin-3-amine in the presence of a base such as triethylamine (TEA) to form this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 1-(3-Iodobenzoyl)piperidin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The amine group can be oxidized to a nitro group using oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., sodium azide, sodium thiolate) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Reducing agents (e.g., LiAlH₄) in anhydrous ether.
Oxidation: Oxidizing agents (e.g., KMnO₄) in aqueous or organic solvents.
Major Products:
Substitution: Products depend on the nucleophile used (e.g., azides, thiols).
Reduction: 1-(3-Iodobenzyl)piperidin-3-amine.
Oxidation: 1-(3-Iodonitrobenzoyl)piperidin-3-amine.
科学的研究の応用
1-(3-Iodobenzoyl)piperidin-3-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the effects of iodine-containing compounds on biological systems.
作用機序
The mechanism of action of 1-(3-Iodobenzoyl)piperidin-3-amine in biological systems is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors due to its structural features. The iodine atom may facilitate binding to specific sites, while the piperidine ring can interact with hydrophobic pockets in proteins.
類似化合物との比較
1-(4-Iodobenzoyl)piperidin-3-amine: Similar structure but with the iodine atom at the 4-position.
1-(3-Bromobenzoyl)piperidin-3-amine: Similar structure but with a bromine atom instead of iodine.
1-(3-Chlorobenzoyl)piperidin-3-amine: Similar structure but with a chlorine atom instead of iodine.
Uniqueness: 1-(3-Iodobenzoyl)piperidin-3-amine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interaction with biological targets compared to its bromine or chlorine analogs. The iodine atom’s larger size and higher polarizability can lead to different binding affinities and reaction pathways.
特性
IUPAC Name |
(3-aminopiperidin-1-yl)-(3-iodophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15IN2O/c13-10-4-1-3-9(7-10)12(16)15-6-2-5-11(14)8-15/h1,3-4,7,11H,2,5-6,8,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYUPHSUOVZADG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC=C2)I)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-{[4-(Difluoromethoxy)phenyl]methyl}piperidin-3-amine](/img/structure/B7875150.png)


![2-[(2-Methoxyphenyl)sulfanyl]acetonitrile](/img/structure/B7875177.png)
![5-{[(2-Methoxyphenyl)sulfinyl]methyl}-2-furoic acid](/img/structure/B7875179.png)
